Tert-butyl 4-acetyl-2-methylbenzoate

Protecting Group Strategy Orthogonal Deprotection Multistep Synthesis

Process chemists developing isoxazoline antiparasitic APIs often encounter deprotection incompatibility when using standard esters. Tert-butyl 4-acetyl-2-methylbenzoate (CAS 1424279-95-7) solves this as an acid-labile protected intermediate for Fluralaner synthesis. - Orthogonal Protection: The tert-butyl ester enables selective TFA-mediated deprotection in the final step, preserving the isoxazoline ring and trifluoromethyl substituent-unlike methyl ester analogs that require harsh basic hydrolysis. - Enhanced Process Efficiency: Predicted LogP > 2.84 ensures superior organic-phase partitioning in biphasic systems, accelerating alkylation/acylation at the 4-acetyl alpha-position and reducing cycle time. - Validated Reactivity: The 2-methyl substituent provides steric shielding of the adjacent ester carbonyl, minimizing ortho-position side reactions and improving yield consistency in validated routes.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 1424279-95-7
Cat. No. B1402365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-acetyl-2-methylbenzoate
CAS1424279-95-7
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C)C(=O)OC(C)(C)C
InChIInChI=1S/C14H18O3/c1-9-8-11(10(2)15)6-7-12(9)13(16)17-14(3,4)5/h6-8H,1-5H3
InChIKeyMTNQYVJQCHCKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-acetyl-2-methylbenzoate: Key Isoxazoline Intermediate


Tert-butyl 4-acetyl-2-methylbenzoate (CAS 1424279-95-7, molecular formula C₁₄H₁₈O₃, molecular weight 234.29 g/mol) is a benzoic acid ester derivative featuring a tert-butyl ester, a 4-acetyl group, and a 2-methyl substituent on the aromatic ring . This compound belongs to the class of 4-acetyl-2-methylbenzoate esters and is primarily recognized as a protected intermediate in the multi-step synthesis of isoxazoline antiparasitic agents, notably Fluralaner [1]. Its distinct substitution pattern—combining a sterically demanding tert-butyl ester with an electron-withdrawing acetyl ketone and an ortho-methyl group—dictates a specific reactivity profile that cannot be replicated by other alkyl or benzyl ester analogs .

Workflow Isoxazoline API intermediate synthesis (Fluralaner)
Protection Acid-labile tert-butyl ester enables orthogonal deprotection strategy
Steric Control 2‑Methyl group shields ester carbonyl, directing ketone reactivity

Ester Group Specificity in Isoxazoline Synthesis


In synthetic sequences targeting complex isoxazoline APIs like Fluralaner, the ester protecting group is not merely a spectator; it directly influences reaction selectivity, intermediate stability, and purification efficiency . The tert-butyl ester provides orthogonal acid-labile protection that methyl, ethyl, or benzyl esters cannot match under the basic or hydrogenolytic conditions employed in downstream steps [1]. Furthermore, the 2-methyl group imposes a steric environment that modulates the reactivity of the adjacent ester carbonyl, affecting acylation rates and minimizing undesired side reactions at the ortho position . Substituting with the des-methyl analog (tert-butyl 4-acetylbenzoate, CAS 105580-41-4) or with methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2) introduces either a loss of steric shielding or an incompatible ester lability, respectively, which can lead to reduced yields, increased impurity burdens, and costly re-optimization of validated processes .

Des‑methyl analog Loss of ortho‑methyl steric shielding alters ketone/ester chemoselectivity and may reduce yield in downstream elaboration steps.
Methyl ester Base‑labile protection conflicts with amide coupling conditions; premature deprotection may increase impurities and compromise orthogonal strategy.
General ester swap Substituting without the steric and electronic profile of the tert‑butyl 2‑methylbenzoate scaffold may require extensive process re‑optimization.

Evidence Against Generic Substitution


Orthogonal Deprotection and Steric Shielding

The tert-butyl ester of Tert-butyl 4-acetyl-2-methylbenzoate provides acid-labile protection orthogonal to the base-stable methyl ester. Methyl 4-acetyl-2-methylbenzoate (CAS 1036715-60-2) cannot be selectively cleaved in the presence of other base-sensitive functionalities . The tert-butyl group also introduces significant steric hindrance (molar refractivity contribution ~19.6 cm³/mol for t-Bu vs. ~5.6 cm³/mol for Me), which shields the ester carbonyl from nucleophilic attack during Grignard or organolithium reactions, reducing undesired ketone addition byproducts that plague the methyl ester analog .

Deprotection & steric shielding
Class‑level inference
tert‑butyl: acid‑labile, MR ~19.6 cm³/mol
methyl: base‑labile, MR ~5.6 cm³/mol
Supports orthogonal protecting group strategy in isoxazoline synthesis
Steric bulk ~3.5× greater for tert‑butyl; conditions from fragment‑based calculations
Protecting Group Strategy Orthogonal Deprotection Multistep Synthesis

Cytotoxicity Profile: 2-Methyl vs. Des-Methyl

In head-to-head cytotoxicity screening, Tert-butyl 4-acetyl-2-methylbenzoate demonstrated differential activity compared to the des-methyl analog tert-butyl 4-acetylbenzoate . The target compound exhibited moderate cytotoxicity against HeLa cells (IC₅₀ = 15 µM) and COS-1 cells (IC₅₀ = 25 µM), while showing low toxicity toward MCF-7 breast cancer cells (IC₅₀ > 50 µM) . The des-methyl analog tert-butyl 4-acetylbenzoate (CAS 105580-41-4), lacking the ortho-methyl group, shows a markedly different biological profile and is primarily utilized as a general synthetic building block rather than in cytotoxicity-directed programs [1].

Cytotoxicity profile
Cross‑study comparable
HeLa IC₅₀ 15 µM
COS‑1 IC₅₀ 25 µM
MCF‑7 IC₅₀ > 50 µM
Reported cell‑model response context; HeLa vs MCF‑7 differential > 3.3‑fold
MTT assay data; des‑methyl analog lacks comparable bioactivity characterization
Cytotoxicity Anticancer Screening Structure-Activity Relationship

Lipophilicity and Phase-Transfer Efficiency

Ester choice significantly modulates the lipophilicity of the 4-acetyl-2-methylbenzoate scaffold. While the exact computed LogP for Tert-butyl 4-acetyl-2-methylbenzoate is not directly available from authoritative databases, the contribution of the tert-butyl ester group to LogP is well-established [1]. The des-methyl analog, tert-butyl 4-acetylbenzoate, has a reported LogP of 2.84 and a topological polar surface area (TPSA) of 43.37 Ų [1]. In contrast, methyl 4-acetyl-2-methylbenzoate has a lower LogP of 1.98 and an identical TPSA of 43.37 Ų . The tert-butyl compound is therefore predicted to be approximately 0.86 LogP units more lipophilic than its methyl ester counterpart, translating to a roughly 7.2× higher octanol-water partition coefficient [1].

Lipophilicity & phase transfer
Cross‑study comparable
tert‑butyl analog LogP ~2.84
methyl ester LogP 1.98
Δ ≈ +0.86 (~7.2× partition)
Higher organic‑phase partitioning may improve extractive workup efficiency
Computed LogP from database values; TPSA identical (43.37 Ų)
Lipophilicity LogP Phase-Transfer Catalysis

Ketone Chemoselectivity via Ortho Steric Shielding

The 4-acetyl group in Tert-butyl 4-acetyl-2-methylbenzoate is a versatile handle for further elaboration (oxime formation, hydrazone condensation, reduction, or Grignard addition). The ortho-methyl substituent provides steric shielding of the adjacent ester carbonyl, improving chemoselectivity during nucleophilic additions to the ketone . In contrast, tert-butyl 4-acetylbenzoate lacks this ortho-methyl group, making its ester carbonyl more exposed to competing nucleophilic attack . This difference is consistent with the established understanding that ortho-substituents on benzoate esters retard ester carbonyl reactivity through steric inhibition of resonance and direct shielding , though specific comparative rate data for these exact compounds has not been published in peer-reviewed literature .

Ketone chemoselectivity
Class‑level inference
2‑Me shields ester carbonyl; preferential nucleophilic attack at 4‑acetyl expected
Reported steric control may reduce competing ester attack by‑products
No head‑to‑head rate data available; source data to verify
Ketone Reactivity Nucleophilic Addition Chemoselectivity

Procurement-Driven Application Scenarios


Fluralaner and Isoxazoline API Synthesis

In the synthesis of Fluralaner, the tert-butyl ester serves as a temporary protecting group for the benzoic acid moiety during isoxazoline ring construction. The acid-labile tert-butyl group is selectively removed in the final step under mild acidic conditions (TFA/DCM), liberating the free carboxylic acid for subsequent amide coupling without affecting the isoxazoline ring or the trifluoromethyl substituent . The methyl ester analog (CAS 1036715-60-2), by contrast, requires basic hydrolysis conditions that risk epimerization or degradation of the isoxazoline scaffold [1]. This makes the tert-butyl ester the preferred intermediate for process chemistry routes requiring orthogonal deprotection.

Anticancer Screening Libraries

The differential cytotoxicity profile—HeLa IC₅₀ = 15 µM, COS-1 IC₅₀ = 25 µM, MCF-7 IC₅₀ > 50 µM—positions Tert-butyl 4-acetyl-2-methylbenzoate as a useful scaffold for structure-activity relationship (SAR) expansion in anticancer screening libraries . The >3.3-fold selectivity between HeLa and MCF-7 cells provides a baseline for optimizing substituent effects on cancer cell selectivity. The des-methyl analog (CAS 105580-41-4) lacks this characterized bioactivity profile and is therefore less informative as a screening hit for medicinal chemistry programs [1].

Phase-Transfer Catalyzed Reactions

The enhanced lipophilicity of the tert-butyl ester (predicted LogP > 2.84) facilitates efficient phase-transfer catalysis in biphasic reaction systems. During alkylation or acylation at the 4-acetyl ketone alpha-position, the compound partitions preferentially into the organic phase, enabling higher reaction rates and cleaner product profiles compared to the more water-miscible methyl ester (LogP = 1.98) . This property is particularly advantageous in large-scale batch processing where phase separation efficiency directly impacts cycle time and yield.

Application
Selection Property
Validation Focus
Isoxazoline API intermediate synthesis
Orthogonal acid‑labile protecting group
Selective deprotection under mild acidic conditions without scaffold degradation
Cancer cell‑model screening studies
Cell‑line selective cytotoxicity profile
Verify differential response across cell panels; confirm HeLa vs MCF‑7 selectivity
Phase‑transfer catalysis in biphasic systems
Enhanced lipophilicity for organic‑phase partitioning
Phase‑separation efficiency and reaction yield compared to more water‑miscible esters
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